molecular formula C11H17N5O B15050575 2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B15050575
M. Wt: 235.29 g/mol
InChI Key: XWJSSYVBLFADMJ-UHFFFAOYSA-N
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Description

2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties

Preparation Methods

The synthesis of 2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the condensation of appropriate pyrazole derivatives with suitable reagents. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 3-amino-1H-pyrazole in the presence of a reducing agent to form the desired product . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol include other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and its potent pharmacological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

2-[3-[(2,4-dimethylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H17N5O/c1-9-7-13-15(2)10(9)8-12-11-3-4-16(14-11)5-6-17/h3-4,7,17H,5-6,8H2,1-2H3,(H,12,14)

InChI Key

XWJSSYVBLFADMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=NN(C=C2)CCO

Origin of Product

United States

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